molecular formula C8H5BrClNO B12871279 2-Bromo-5-(chloromethyl)benzo[d]oxazole

2-Bromo-5-(chloromethyl)benzo[d]oxazole

Cat. No.: B12871279
M. Wt: 246.49 g/mol
InChI Key: NSPNJBNDFSWRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties 2-Bromo-5-(chloromethyl)benzo[d]oxazole is a heterocyclic aromatic compound consisting of a benzene ring fused with an oxazole ring. The oxazole moiety is substituted with a bromine atom at position 2 and a chloromethyl group (-CH₂Cl) at position 5. Its molecular formula is C₈H₅BrClNO, with a molecular weight of 254.49 g/mol. The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its halogenated functional groups, which enable further derivatization .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-bromo-5-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H,4H2

InChI Key

NSPNJBNDFSWRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)benzo[d]oxazole typically involves the bromination and chloromethylation of benzo[d]oxazole derivatives. One common method starts with the preparation of benzo[d]oxazole-2-thiol, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The chloromethylation step involves the reaction of the brominated intermediate with formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or aldehydes .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-5-(chloromethyl)benzo[d]oxazole with structurally analogous benzo[d]oxazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Key Findings

Substituent Position and Type :

  • Electron-withdrawing groups (e.g., -CH₂Cl, Br) at position 5 increase electrophilicity, enhancing reactivity in cross-coupling reactions. For example, 5-methyl derivatives exhibit superior anti-proliferative activity compared to 5-chloro analogs due to the electron-donating methyl group .
  • Halogenated groups at position 2 (e.g., Br, Cl) stabilize the oxazole ring via resonance, affecting metabolic stability in drug design .

Biological Activity: 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12l) show potent activity against HepG2 and MCF-7 cancer cells (IC₅₀ = 10.50 μM), outperforming diamide derivatives (IC₅₀ = 24.25 μM) .

Synthetic Utility :

  • The chloromethyl group in 2-bromo-5-(chloromethyl)benzo[d]oxazole allows functionalization via nucleophilic substitution (e.g., with amines or thiols), as seen in the synthesis of benzothiazole-piperazine hybrids .
  • Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a strategy employed in synthesizing methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate .

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (Predicted)
2-Bromo-5-(chloromethyl)benzo[d]oxazole C₈H₅BrClNO 254.49 ~2.8 Low (nonpolar solvents)
5-Bromo-2-chlorobenzo[d]oxazole C₇H₃BrClNO 240.46 ~2.5 Moderate in DMSO
5-(Bromomethyl)benzo[d]oxazole C₈H₆BrNO 212.04 ~2.2 Low (similar to target)
6-Chloro-2-(chloromethyl)benzo[d]oxazole C₈H₅Cl₂NO 210.04 ~2.7 Low

*LogP values estimated using analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.